molecular formula C20H17ClN4OS B2804870 (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477287-56-2

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2804870
CAS No.: 477287-56-2
M. Wt: 396.89
InChI Key: LZEIXGBNATXJIX-KOEQRZSOSA-N
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Description

The compound (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a cyanide group, and multiple aromatic rings, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyanide group. One common method involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thiourea to form the thiazole ring. Finally, the cyanide group is introduced using a suitable cyanating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as or , leading to substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives , while reduction may produce amine derivatives .

Scientific Research Applications

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxyaniline
  • 3,4-dimethylbenzaldehyde
  • Thiazole derivatives

Uniqueness

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and cyanide group, along with the substituted aromatic rings, gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(2E)-N-(5-chloro-2-methoxyanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-12-4-5-14(8-13(12)2)18-11-27-20(23-18)17(10-22)25-24-16-9-15(21)6-7-19(16)26-3/h4-9,11,24H,1-3H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEIXGBNATXJIX-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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